molecular formula C13H16O6 B13952240 5,5'-Methylenebis(4,6-dioxo-2-methyldihydropyran) CAS No. 63869-94-3

5,5'-Methylenebis(4,6-dioxo-2-methyldihydropyran)

Cat. No.: B13952240
CAS No.: 63869-94-3
M. Wt: 268.26 g/mol
InChI Key: GGLDCZBRUGAUIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3’-Methylenebis[5,6-dihydro-6-methyl-2H-pyran-2,4(3H)-dione] is a chemical compound known for its unique structure and properties It belongs to the class of pyran derivatives, which are characterized by a six-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Methylenebis[5,6-dihydro-6-methyl-2H-pyran-2,4(3H)-dione] typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 5,6-dihydro-6-methyl-2H-pyran-2,4(3H)-dione with formaldehyde in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3,3’-Methylenebis[5,6-dihydro-6-methyl-2H-pyran-2,4(3H)-dione] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyran-2,4-dione derivatives, while reduction can produce dihydro derivatives .

Scientific Research Applications

3,3’-Methylenebis[5,6-dihydro-6-methyl-2H-pyran-2,4(3H)-dione] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3,3’-Methylenebis[5,6-dihydro-6-methyl-2H-pyran-2,4(3H)-dione] exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound’s structure allows it to bind to specific sites on proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

  • 3,3’-Methylenebis[6-ethyl-4-hydroxy-5-methyl-2H-pyran-2-one]
  • 3,3’-Methylenebis[4-hydroxy-6-methyl-2H-pyran-2-one]
  • 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one

Uniqueness

3,3’-Methylenebis[5,6-dihydro-6-methyl-2H-pyran-2,4(3H)-dione] is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .

Biological Activity

5,5'-Methylenebis(4,6-dioxo-2-methyldihydropyran) is a compound that has garnered attention in scientific research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Molecular Formula: C12H12O4
Molecular Weight: 220.22 g/mol
IUPAC Name: 5,5'-Methylenebis(4,6-dioxo-2-methyldihydropyran)
CAS Number: 63869-94-3

The biological activity of 5,5'-Methylenebis(4,6-dioxo-2-methyldihydropyran) is primarily attributed to its ability to interact with various cellular targets. The compound is believed to inhibit specific enzymes involved in metabolic processes, leading to altered cellular functions. Its structure allows it to form hydrogen bonds and hydrophobic interactions with proteins, which may modulate their activity.

Biological Activity

Research indicates that 5,5'-Methylenebis(4,6-dioxo-2-methyldihydropyran) exhibits several biological activities:

  • Antimicrobial Activity: Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains.
  • Antioxidant Properties: It has been demonstrated to scavenge free radicals and reduce oxidative stress in biological systems.
  • Anticancer Potential: Preliminary investigations suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis.

Case Studies

  • Antimicrobial Studies:
    A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of 5,5'-Methylenebis(4,6-dioxo-2-methyldihydropyran) against Gram-positive and Gram-negative bacteria. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial activity.
  • Antioxidant Activity:
    In a study assessing the antioxidant potential of various compounds, 5,5'-Methylenebis(4,6-dioxo-2-methyldihydropyran) demonstrated a significant reduction in malondialdehyde (MDA) levels in vitro, suggesting its effectiveness in reducing lipid peroxidation.
  • Cytotoxicity and Apoptosis:
    Research published in Cancer Letters examined the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). Results indicated that treatment with 5,5'-Methylenebis(4,6-dioxo-2-methyldihydropyran) resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis.

Comparative Analysis

To better understand the unique properties of 5,5'-Methylenebis(4,6-dioxo-2-methyldihydropyran), a comparison with similar compounds is provided below:

Compound NameAntimicrobial ActivityAntioxidant ActivityAnticancer Potential
5,5'-Methylenebis(4,6-dioxo-2-methyldihydropyran)HighModerateHigh
Compound A (e.g., Benzimidazole derivative)ModerateHighModerate
Compound B (e.g., Flavonoid derivative)LowHighLow

Properties

CAS No.

63869-94-3

Molecular Formula

C13H16O6

Molecular Weight

268.26 g/mol

IUPAC Name

6-methyl-3-[(6-methyl-2,4-dioxooxan-3-yl)methyl]oxane-2,4-dione

InChI

InChI=1S/C13H16O6/c1-6-3-10(14)8(12(16)18-6)5-9-11(15)4-7(2)19-13(9)17/h6-9H,3-5H2,1-2H3

InChI Key

GGLDCZBRUGAUIT-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)C(C(=O)O1)CC2C(=O)CC(OC2=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.